molecular formula C21H16ClNO3 B12114842 5-chloro-1-[3-(naphthalen-2-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione

5-chloro-1-[3-(naphthalen-2-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B12114842
M. Wt: 365.8 g/mol
InChI Key: HBZDULNQUZWPQU-UHFFFAOYSA-N
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Description

5-chloro-1-[3-(naphthalen-2-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione: is a complex heterocyclic compound with a fused indole ring system. Let’s break down its structure:

    Indole Ring: The core structure consists of an indole ring, which is a bicyclic aromatic system containing a pyrrole ring fused to a benzene ring.

    Substituents: The compound has a chlorine atom (Cl) at position 5 and a naphthalene-based substituent attached via a propyl linker.

Preparation Methods

The synthetic routes for this compound can vary, but one common approach involves the Fischer indole synthesis

    Fischer Indole Synthesis:

Chemical Reactions Analysis

    Reactivity: As an indole derivative, it can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents:

    Major Products: These reactions can lead to diverse products, such as substituted indoles or further functionalized derivatives.

Scientific Research Applications

    Chemistry: Studying indole derivatives aids in understanding heterocyclic chemistry and designing new compounds.

    Biology and Medicine:

    Industry: Indole derivatives find applications in pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

    Targets: Investigate specific molecular targets (e.g., receptors, enzymes) affected by this compound.

    Pathways: Explore signaling pathways influenced by its interactions.

Comparison with Similar Compounds

    Uniqueness: Highlight what sets this compound apart from related indole derivatives.

    Similar Compounds: Mention other indole-based molecules with comparable structures.

Remember that this compound’s biological effects and applications may be context-dependent, and further research is essential

Properties

Molecular Formula

C21H16ClNO3

Molecular Weight

365.8 g/mol

IUPAC Name

5-chloro-1-(3-naphthalen-2-yloxypropyl)indole-2,3-dione

InChI

InChI=1S/C21H16ClNO3/c22-16-7-9-19-18(13-16)20(24)21(25)23(19)10-3-11-26-17-8-6-14-4-1-2-5-15(14)12-17/h1-2,4-9,12-13H,3,10-11H2

InChI Key

HBZDULNQUZWPQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCCN3C4=C(C=C(C=C4)Cl)C(=O)C3=O

Origin of Product

United States

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